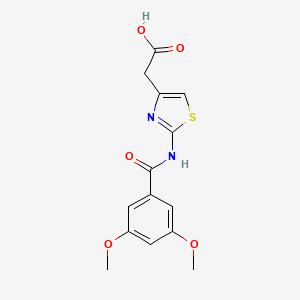

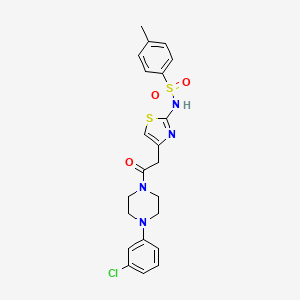

![molecular formula C11H11BrN2 B2732310 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23046-69-7](/img/structure/B2732310.png)

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2,3,4,9-tetrahidro-1H-beta-carbolina es un derivado de la beta-carbolina, una clase de compuestos conocidos por sus diversas actividades biológicas. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 6 de la estructura de tetrahidro-beta-carbolina. Las beta-carbolinas son conocidas por sus propiedades farmacológicas, incluyendo su papel como inhibidores de la monoamino oxidasa y sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 6-Bromo-2,3,4,9-tetrahidro-1H-beta-carbolina generalmente implica la bromación de 2,3,4,9-tetrahidro-1H-beta-carbolina. Esto se puede lograr mediante varios métodos, incluido el uso de bromo o N-bromosuccinimida (NBS) como agentes bromantes. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o cloroformo, bajo condiciones controladas de temperatura .

Métodos de Producción Industrial

La producción industrial de 6-Bromo-2,3,4,9-tetrahidro-1H-beta-carbolina puede implicar procesos de bromación a gran escala utilizando sistemas automatizados para garantizar la coherencia y la eficiencia. El uso de reactores de flujo continuo puede mejorar la seguridad y la escalabilidad del proceso de bromación .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Bromo-2,3,4,9-tetrahidro-1H-beta-carbolina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir la tetrahidro-beta-carbolina en su correspondiente derivado de beta-carbolina.

Reducción: Las reacciones de reducción pueden saturar aún más el compuesto, dando lugar a derivados totalmente hidrogenados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La hidrogenación catalítica utilizando paladio sobre carbono es un método típico.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.

Principales Productos Formados

Oxidación: Derivados de beta-carbolina.

Reducción: Derivados de beta-carbolina totalmente hidrogenados.

Sustitución: Varios derivados de beta-carbolina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

6-Bromo-2,3,4,9-tetrahidro-1H-beta-carbolina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia su potencial como inhibidor de la monoamino oxidasa, que puede afectar los niveles de neurotransmisores.

Medicina: Se investiga su potencial efecto terapéutico, incluidas las propiedades anticancerígenas y antiinflamatorias.

Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores

Mecanismo De Acción

El mecanismo de acción de 6-Bromo-2,3,4,9-tetrahidro-1H-beta-carbolina implica su interacción con las enzimas monoamino oxidasa. Al inhibir estas enzimas, el compuesto puede aumentar los niveles de neurotransmisores como la serotonina y la dopamina en el cerebro. Esta acción es similar a otras beta-carbolinas y contribuye a sus posibles efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

Triptolina (2,3,4,9-Tetrahidro-1H-beta-carbolina): Un derivado natural de la beta-carbolina con propiedades farmacológicas similares.

Harman: Otro derivado de la beta-carbolina conocido por sus efectos psicoactivos.

Norharman: Una beta-carbolina con posibles propiedades neuroprotectoras.

Singularidad

6-Bromo-2,3,4,9-tetrahidro-1H-beta-carbolina es única debido a la presencia del átomo de bromo, que puede influir en su reactividad y actividad biológica. Esta sustitución puede mejorar su potencial como agente terapéutico y proporcionar una base para modificaciones químicas adicionales .

Propiedades

IUPAC Name |

6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTVTUWSFMYRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23046-69-7 |

Source

|

| Record name | 6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT7SEK4C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

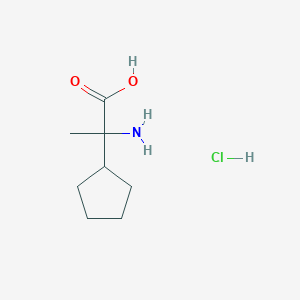

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)

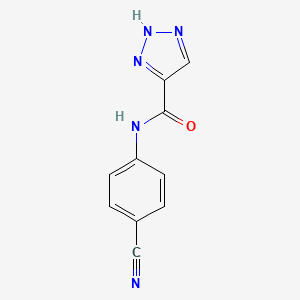

![7-cyclopropyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)

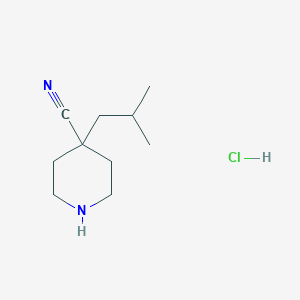

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)

![ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2732239.png)

![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2732243.png)

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)